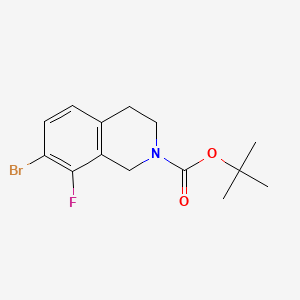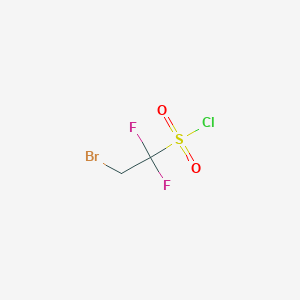
tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, also known as TB-7BF-THIQ-2C, is a synthetic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. This compound has unique properties that make it an attractive target for research and development. It is a relatively simple molecule, containing only seven atoms, and is highly stable in a variety of environments. In addition, TB-7BF-THIQ-2C has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate2C has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In particular, it has been studied for its anti-tumor, anti-inflammatory, and anti-microbial effects. In addition, it has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Furthermore, tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate2C has been studied for its ability to modulate the activity of various enzymes, including those involved in the metabolism of drugs and toxins.
Wirkmechanismus
The mechanism of action of tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate2C is not yet fully understood. However, it is believed to act by blocking the activity of certain enzymes involved in the metabolism of drugs and toxins. In addition, it has been suggested that tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate2C may have an effect on the structure and function of proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate2C have been studied in various cell lines, including human cancer cells. In general, it has been found to inhibit the growth of cancer cells, as well as reduce inflammation and modulate the activity of certain enzymes. In addition, it has been found to have a protective effect against oxidative stress, as well as to reduce the levels of various pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate2C is a relatively simple molecule, containing only seven atoms, and is highly stable in a variety of environments. This makes it an ideal compound for use in laboratory experiments. In addition, it has been found to be non-toxic and non-irritating, making it safe to use in cell culture experiments. However, it is important to note that the effects of tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate2C may vary depending on the concentration and the cell type used in the experiment.
Zukünftige Richtungen
Given its potential applications in the fields of medicine, biochemistry, and pharmacology, there are numerous potential future directions for research into tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate2C. These include further investigation into its mechanism of action, as well as its effects on various enzymes, proteins, and signaling pathways. In addition, further research is needed to determine the optimal dose and route of administration for tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate2C in order to maximize its therapeutic potential. Finally, further studies are needed to explore the potential of tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate2C as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Synthesemethoden
The synthesis of tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate2C is typically achieved through a two-step process, beginning with the reaction of tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid with 1-bromo-2-chloro-3-fluoro-4-nitrobenzene in aqueous acetic acid. This reaction yields the intermediate product, tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylic anhydride. The anhydride is then reacted with 1-bromo-2-chloro-3-fluoro-4-nitrobenzene in the presence of a base, such as potassium carbonate, to form the desired product, tert-butyl 7-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate2C.
Eigenschaften
IUPAC Name |
tert-butyl 7-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-7-6-9-4-5-11(15)12(16)10(9)8-17/h4-5H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWFMJHFSOKSBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604246.png)
![rac-(5r,8r)-1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)
![{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride](/img/structure/B6604256.png)
![5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one](/img/structure/B6604263.png)

![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![4,4'-dihydroxy-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B6604282.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)
![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)